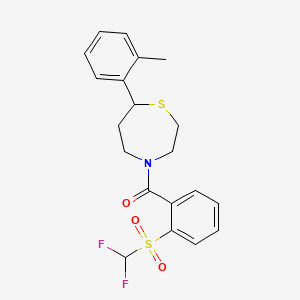

(2-((Difluoromethyl)sulfonyl)phenyl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule. It contains a phenyl ring (a ring of six carbon atoms) attached to a difluoromethylsulfonyl group and a 1,4-thiazepan-4-yl)methanone group. The presence of the o-tolyl group indicates a methyl group attached to the phenyl ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the phenyl ring, the introduction of the difluoromethylsulfonyl group, and the formation of the 1,4-thiazepan-4-yl)methanone group. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The phenyl ring would provide a planar, aromatic portion of the molecule, while the difluoromethylsulfonyl and 1,4-thiazepan-4-yl)methanone groups would add additional complexity .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the difluoromethylsulfonyl and 1,4-thiazepan-4-yl)methanone groups. These groups could potentially participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, and the presence of various functional groups would all play a role .Scientific Research Applications

Material Science Applications

Poly(arylene ether sulfone) Anion Exchange Membranes : Shi et al. (2017) developed a series of side-chain type poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups through high-temperature polycondensation. These membranes exhibit anisotropic swelling, high alkaline stability, and good hydroxide conductivity, making them promising for applications such as fuel cells (Shi et al., 2017).

Organic Synthesis and Medicinal Chemistry

Anticancer Compound Synthesis : Ravichandiran et al. (2019) synthesized phenylaminosulfanyl-1,4‐naphthoquinone derivatives and evaluated their cytotoxic activity against cancer cell lines, demonstrating potent anticancer activity. This research highlights the potential of sulfonyl-containing compounds in developing novel anticancer agents (Ravichandiran et al., 2019).

Sulfonamides with Antiviral Activity : Chen et al. (2010) synthesized new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives with certain anti-tobacco mosaic virus activities, indicating the utility of sulfonyl compounds in antiviral research (Chen et al., 2010).

Catalysis and Chemical Transformations

Photocatalytic Deodorization : Sun et al. (2008) investigated the deodorization of malodorous organic sulfides using metal phthalocyanine sulfonate under visible light, demonstrating efficient oxidation and potential applications in environmental remediation (Sun et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

[2-(difluoromethylsulfonyl)phenyl]-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2NO3S2/c1-14-6-2-3-7-15(14)17-10-11-23(12-13-27-17)19(24)16-8-4-5-9-18(16)28(25,26)20(21)22/h2-9,17,20H,10-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJCREWLCFDHKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-dimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2983283.png)

![4-[3-(2-Fluorophenyl)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2983285.png)

![N-(5-chloro-2-methoxyphenyl)-2-((4-isopentyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2983286.png)

![2-[4-(4-Fluorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B2983291.png)

![(4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl)(1,3,5-trimethyl-1H-pyrazol-4-yl)methanone](/img/structure/B2983293.png)

![4-((1,5-dimethoxypentan-3-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2983297.png)

![5-[1-(3,4-Dimethoxybenzoyl)pyrrolidin-2-yl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2983301.png)

![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2983302.png)

![6-ethyl-N-phenylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B2983304.png)